Calcium malonate

Description

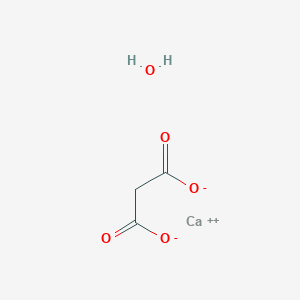

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

19455-76-6 |

|---|---|

Molecular Formula |

C3H2CaO4 |

Molecular Weight |

142.12 g/mol |

IUPAC Name |

calcium;propanedioate |

InChI |

InChI=1S/C3H4O4.Ca/c4-2(5)1-3(6)7;/h1H2,(H,4,5)(H,6,7);/q;+2/p-2 |

InChI Key |

MLMODXBPCNLAGP-UHFFFAOYSA-L |

SMILES |

C(C(=O)[O-])C(=O)[O-].[Ca+2] |

Canonical SMILES |

C(C(=O)[O-])C(=O)[O-].[Ca+2] |

Other CAS No. |

19455-76-6 |

Related CAS |

141-82-2 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Calcium Malonate from Malonic Acid and Calcium Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of calcium malonate from the direct reaction of malonic acid and calcium carbonate. The document details the underlying chemistry, experimental protocols, and physicochemical properties of the resulting product, tailored for professionals in research and development.

Introduction

This compound is a calcium salt of malonic acid with the chemical formula C₃H₂CaO₄. It serves as a precursor in the synthesis of various organic compounds and has garnered interest for its potential applications in thermochemical energy storage. The synthesis from malonic acid and calcium carbonate is a straightforward and common laboratory method, relying on the precipitation of the sparingly soluble this compound from an aqueous solution.[1] This guide will elucidate the scientific principles and practical execution of this synthesis.

Reaction Stoichiometry and Thermodynamics

The reaction between malonic acid (H₂C₃H₂O₄) and calcium carbonate (CaCO₃) is an acid-base reaction that proceeds as follows:

H₂C₃H₂O₄(aq) + CaCO₃(s) → Ca(C₃H₂O₄)(s) + H₂O(l) + CO₂(g)

This reaction is driven by the formation of a stable, insoluble salt (this compound), water, and the evolution of carbon dioxide gas. The reaction is typically conducted in an aqueous medium where malonic acid is soluble, and calcium carbonate is in a solid suspension.

Table 1: Physicochemical Properties of Reactants and Products

| Compound | Molar Mass ( g/mol ) | Appearance | Solubility in Water |

| Malonic Acid | 104.06 | White crystals | 73.5 g/100 mL (20 °C) |

| Calcium Carbonate | 100.09 | White powder | 0.0013 g/100 mL (25 °C) |

| This compound | 142.12 | White precipitate | Sparingly soluble, decreases with increasing temperature[1] |

| Carbon Dioxide | 44.01 | Colorless gas | 0.145 g/100 mL (25 °C, 1 atm) |

| Water | 18.02 | Colorless liquid | N/A |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound. This procedure is a representative method based on established chemical principles for this type of reaction.

Materials and Equipment

-

Malonic Acid (reagent grade)

-

Calcium Carbonate (precipitated, fine powder)

-

Deionized Water

-

Beakers

-

Magnetic stirrer and stir bar

-

Heating plate

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven

-

Spatula

-

Weighing balance

Procedure

-

Dissolution of Malonic Acid: In a 500 mL beaker, dissolve 10.4 g (0.1 mol) of malonic acid in 200 mL of deionized water. Stir the solution gently with a magnetic stirrer until all the malonic acid has dissolved. Gentle heating (40-50 °C) can be applied to facilitate dissolution.

-

Addition of Calcium Carbonate: While stirring the malonic acid solution, slowly add 10.0 g (0.1 mol) of calcium carbonate powder in small portions. Effervescence (release of CO₂) will be observed. Control the rate of addition to prevent excessive foaming.

-

Reaction Completion and Precipitation: Continue stirring the mixture at room temperature for 1-2 hours after the addition of calcium carbonate is complete. A white precipitate of this compound will form. The reaction can be gently heated to around 60 °C to promote the formation of a more crystalline precipitate.

-

Isolation of the Precipitate: Isolate the this compound precipitate by vacuum filtration using a Buchner funnel and filter paper.

-

Washing: Wash the precipitate on the filter with several portions of cold deionized water to remove any unreacted starting materials and soluble impurities. Subsequently, wash with a small amount of ethanol or acetone to aid in drying.

-

Drying: Carefully transfer the filtered this compound to a pre-weighed watch glass or drying dish. Dry the product in a drying oven at 80-100 °C to a constant weight. The resulting product is typically a dihydrate, Ca(C₃H₂O₄)·2H₂O.[2]

-

Yield Calculation: Weigh the final dried product and calculate the percentage yield based on the theoretical yield (17.82 g for the dihydrate).

Table 2: Representative Experimental Parameters and Expected Results

| Parameter | Value |

| Molar Ratio (Malonic Acid : Calcium Carbonate) | 1:1 |

| Solvent | Deionized Water |

| Reaction Temperature | Room Temperature to 60 °C |

| Reaction Time | 1-2 hours |

| Expected Product | This compound Dihydrate |

| Theoretical Yield (for 0.1 mol scale) | 17.82 g |

| Expected Yield | > 90% |

| Appearance of Product | White crystalline powder |

Characterization of this compound

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.

Table 3: Characterization Data for this compound

| Technique | Observation |

| FTIR Spectroscopy | Characteristic peaks for carboxylate (COO⁻) asymmetric and symmetric stretching, and C-H stretching. The presence of water of hydration is indicated by a broad peak in the O-H stretching region. |

| X-Ray Diffraction (XRD) | The XRD pattern of the powdered sample can be compared with standard reference patterns for this compound hydrate to confirm the crystal structure.[2] |

| Thermal Analysis (TGA/DSC) | Thermogravimetric analysis shows a multi-stage decomposition pattern, typically involving the loss of water molecules followed by the decomposition of the anhydrous salt to calcium carbonate and then to calcium oxide at higher temperatures.[2] |

| Elemental Analysis | Can be used to determine the elemental composition (C, H, Ca) and confirm the stoichiometry of the hydrated salt. |

Visualizing the Workflow and Reaction Pathway

Reaction Pathway

The following diagram illustrates the chemical transformation from reactants to products.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

The logical flow of the experimental procedure is visualized below.

Caption: Step-by-step workflow for this compound synthesis.

Safety Considerations

-

Malonic Acid: Corrosive and can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Calcium Carbonate: Generally considered non-hazardous, but inhalation of the dust should be avoided.

-

Carbon Dioxide Evolution: The reaction should be performed in a well-ventilated area or a fume hood to prevent the buildup of carbon dioxide.

Conclusion

The synthesis of this compound from malonic acid and calcium carbonate is an efficient and straightforward precipitation reaction. This guide provides the necessary theoretical background and a detailed experimental protocol to enable researchers and scientists to successfully perform this synthesis. The provided characterization data and workflow visualizations serve as valuable resources for planning and executing this chemical transformation.

References

An In-Depth Technical Guide to the Crystal Structure of Calcium Malonate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of calcium malonate dihydrate (Ca(C₃H₂O₄)·2H₂O), a compound of interest in various scientific and industrial fields, including as a potential component in pharmaceutical formulations and as a model system for biomineralization. This document details the crystallographic parameters of its known polymorphic forms, outlines the experimental protocols for its synthesis and characterization, and presents a logical workflow for its structural analysis.

Introduction

This compound dihydrate is a metal-organic compound that has been the subject of crystallographic studies to understand its solid-state properties. The ability of the malonate ion to act as a versatile ligand, adopting various coordination modes, leads to the formation of diverse crystalline architectures. Understanding the precise three-dimensional arrangement of atoms in this compound dihydrate is crucial for controlling its physicochemical properties, such as solubility, stability, and morphology. This guide focuses on the two reported monoclinic polymorphs of this compound dihydrate.

Crystallographic Data

Two principal polymorphic forms of this compound dihydrate have been identified and characterized, both belonging to the monoclinic crystal system. The key crystallographic data for each form are summarized in Table 1 for comparative analysis.

Table 1: Crystallographic Data for this compound Dihydrate Polymorphs

| Parameter | Polymorph I | Polymorph II |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/m | P2₁/c |

| a (Å) | 13.8707 (4) | 8.7767 (6) |

| b (Å) | 6.8120 (2) | 7.7540 (5) |

| c (Å) | 6.8040 (2) | 9.8836 (6) |

| β (°) | 106.289 (4) | 106.406 (6) |

| Volume (ų) | 617.5 | 645.4 |

| Z | 4 | 4 |

| R-factor | 0.032 | 0.022 (X-ray), 0.066 (Neutron) |

Data sourced from crystallographic studies. The numbers in parentheses represent the standard uncertainty.

In Polymorph I, the calcium ion is coordinated by six carboxylate oxygen atoms and two water oxygen atoms, resulting in a distorted square antiprism geometry. The malonate ions link the calcium centers to form layers. In contrast, the gel-grown Polymorph II features a calcium ion coordinated by five carboxylate oxygen atoms and two water molecules, forming a pentagonal bipyramid coordination polyhedron.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound dihydrate single crystals.

Crystal Synthesis: Gel-Aided Solution Technique

The growth of high-quality single crystals of this compound dihydrate can be achieved using a gel-aided solution technique, which allows for controlled diffusion of reactants and minimizes nucleation sites.

Materials:

-

Sodium metasilicate solution (specific gravity adjusted with deionized water)

-

Malonic acid (H₂C₃H₂O₄) solution (e.g., 1 M)

-

Calcium chloride (CaCl₂) solution (e.g., 1 M)

-

Glass test tubes (e.g., 25 mm diameter, 200 mm length)

-

pH meter

Procedure:

-

Gel Preparation: A solution of sodium metasilicate is prepared with a specific gravity of approximately 1.03. The pH of the solution is adjusted to a desired value (e.g., 7.0) using a solution of malonic acid.

-

Gel Setting: The prepared sodium metasilicate solution is poured into clean glass test tubes and allowed to set for a period of 24 to 48 hours until a firm, transparent silica gel is formed.

-

Reactant Addition: Once the gel has set, a solution of malonic acid (e.g., 1 M) is carefully layered on top of the gel.

-

Crystal Growth: A solution of calcium chloride (e.g., 1 M) is then gently added on top of the malonic acid solution. The test tubes are sealed and left undisturbed at ambient temperature.

-

Observation and Harvesting: Colorless, prismatic crystals of this compound dihydrate will grow within the gel and at the gel-solution interface over a period of several days to weeks. Once the crystals have reached a suitable size, they can be carefully harvested from the gel, washed with deionized water, and dried.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the precise atomic arrangement within a crystal.

Instrumentation:

-

A four-circle single-crystal X-ray diffractometer (e.g., Bruker D8 QUEST or similar) equipped with a CCD or CMOS detector.

-

Monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å, or Cu Kα radiation, λ = 1.54184 Å).

-

Low-temperature device (e.g., Oxford Cryosystems) to maintain the crystal at a constant temperature (e.g., 100 K or 293 K) during data collection to minimize thermal vibrations.

Procedure:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a polarizing microscope and mounted on a goniometer head using a cryoloop or a glass fiber with a suitable adhesive.

-

Unit Cell Determination: The mounted crystal is centered in the X-ray beam, and a series of initial diffraction images are collected to determine the unit cell parameters and crystal system.

-

Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of omega and phi scans. Data collection strategies are optimized to ensure high redundancy and completeness of the dataset.

-

Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz factor, polarization, and absorption. Software such as Bruker's APEX suite or similar is used for this purpose.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods with software like SHELXT or SIR. The resulting structural model is then refined by full-matrix least-squares on F² using software such as SHELXL. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often located from the difference Fourier map and refined isotropically or placed in calculated positions.

Neutron Diffraction

Neutron diffraction is particularly valuable for accurately locating hydrogen atoms, which is challenging with X-ray diffraction due to their low scattering power.

Instrumentation:

-

A single-crystal or powder neutron diffractometer at a research reactor or spallation source.

-

A cryostat for low-temperature data collection.

Procedure:

-

Crystal Selection: A larger single crystal than that used for SCXRD is typically required for neutron diffraction experiments.

-

Data Collection: The crystal is mounted and cooled to a low temperature. Neutron diffraction data are collected over a range of scattering angles.

-

Structure Refinement: The structural model obtained from SCXRD is often used as a starting point for the refinement against the neutron diffraction data. The positions of all atoms, including hydrogen atoms, are refined.

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information on the thermal stability and dehydration processes of this compound dihydrate.

Instrumentation:

-

A simultaneous thermal analyzer (STA) or separate TGA and DSC instruments (e.g., TA Instruments Q series, Mettler Toledo TGA/DSC).

Procedure:

-

Sample Preparation: A small amount of the crystalline sample (typically 5-10 mg) is accurately weighed into an aluminum or alumina crucible.

-

TGA/DSC Measurement: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 800 °C) under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 50 mL/min).

-

Data Analysis: The TGA curve shows weight loss as a function of temperature, indicating dehydration and decomposition steps. The DSC curve shows endothermic or exothermic peaks corresponding to phase transitions, melting, or decomposition.

Table 2: Summary of Thermal Analysis Data for this compound Dihydrate

| Analysis | Observation | Temperature Range (°C) |

| TGA | Two-step dehydration | 100 - 250 |

| Decomposition of anhydrous salt | > 400 | |

| DSC | Two endothermic peaks for dehydration | 100 - 250 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the compound and to probe the local environment of the water and malonate molecules.

Instrumentation:

-

An FTIR spectrometer (e.g., PerkinElmer Spectrum, Thermo Fisher Nicolet iS50).

Procedure:

-

Sample Preparation: A small amount of the crystalline sample is finely ground and mixed with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.

-

FTIR Measurement: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

Spectral Analysis: The positions and shapes of the absorption bands corresponding to O-H stretching (from water molecules), C-H stretching, C=O stretching (from carboxylate groups), and other vibrations are analyzed to confirm the presence of the expected functional groups and to study hydrogen bonding interactions.

Experimental and Analytical Workflow

The logical flow from synthesis to the final determination and analysis of the crystal structure of this compound dihydrate is illustrated in the following diagram.

In-Depth Technical Guide: The Thermal Decomposition Behavior of Calcium Malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of calcium malonate, a process of significant interest in materials science, chemical synthesis, and pharmaceutical development. Understanding the thermal stability and decomposition pathway of this organometallic compound is crucial for its application in various fields. This document summarizes key quantitative data, details experimental protocols for thermal analysis, and visualizes the decomposition process.

Core Concepts in the Thermal Decomposition of this compound

The thermal decomposition of this compound, particularly in its hydrated form (Ca(C₃H₂O₄)·2H₂O), is a multi-stage process. The compound undergoes sequential degradation upon heating, starting with the loss of water molecules, followed by the breakdown of the anhydrous malonate structure, and culminating in the decomposition of the resulting inorganic salt. The process can be systematically studied using thermoanalytical techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC).

Quantitative Analysis of Thermal Decomposition Stages

The thermal decomposition of this compound dihydrate proceeds through three distinct stages. The quantitative data for each stage, including temperature ranges and mass loss, are summarized in the table below.

| Decomposition Stage | Temperature Range (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Solid Product | Gaseous Product(s) |

| Stage 1: Dehydration | 92 - 250 | 20.22 | 21.14[1] | Anhydrous this compound (Ca(C₃H₂O₄)) | Water (H₂O) |

| Stage 2: Decomposition of Anhydrous Malonate | 250 - 500 (approx.) | 24.70 | - | Calcium Carbonate (CaCO₃) | Carbon Dioxide (CO₂), Ketene (C₂H₂O) (inferred) |

| Stage 3: Decomposition of Calcium Carbonate | > 600 | 30.96 | - | Calcium Oxide (CaO) | Carbon Dioxide (CO₂) |

Note: Observed mass loss for stages 2 and 3 are not explicitly provided in the cited literature but are expected to align with theoretical values under controlled experimental conditions.

Experimental Protocols for Thermal Analysis

The investigation of the thermal decomposition of this compound relies on precise and controlled experimental conditions. The following protocols are based on established methodologies for thermal analysis.[1]

Synthesis of this compound Hydrate Crystals

This compound hydrate crystals can be grown using a gel-aided solution technique.[1]

-

Gel Preparation : A solution of sodium metasilicate is acidified with an organic acid to a specific pH to form a silica hydrogel in a test tube.

-

Reactant Addition : An aqueous solution of a calcium salt (e.g., calcium chloride) is carefully added on top of the set gel. An aqueous solution of malonic acid is placed as the inner electrolyte.

-

Crystal Growth : The reactants diffuse through the gel matrix, leading to the controlled precipitation and growth of this compound hydrate crystals at the gel-solution interface over a period of several days.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

-

Instrument : A simultaneous thermal analyzer capable of performing TGA and DTA is used.

-

Sample Preparation : A small amount of the crystalline this compound hydrate (typically 5-10 mg) is placed in an alumina or platinum crucible.

-

Atmosphere : The experiment is typically conducted under a dynamic inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative side reactions.

-

Heating Program : The sample is heated from ambient temperature to a final temperature of around 900-1000°C at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition : The instrument records the sample mass (TGA) and the temperature difference between the sample and a reference (DTA) as a function of temperature.

Differential Scanning Calorimetry (DSC)

-

Instrument : A differential scanning calorimeter is used to measure the heat flow associated with thermal transitions.

-

Sample Preparation : A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

Heating Program : Similar to TGA/DTA, the sample is heated over a defined temperature range at a constant rate.

-

Data Analysis : The DSC curve reveals endothermic and exothermic peaks corresponding to events such as dehydration and decomposition. The area under these peaks can be used to determine the enthalpy change of the transitions.

Visualization of the Decomposition Pathway and Experimental Workflow

The logical progression of the thermal decomposition and the experimental analysis can be visualized to enhance understanding.

Caption: Experimental workflow for the analysis of this compound's thermal decomposition.

Caption: The three-stage thermal decomposition pathway of this compound dihydrate.

Discussion of Decomposition Mechanism

The thermal decomposition of this compound dihydrate is initiated by a two-step dehydration process, as evidenced by two distinct endothermic peaks in the DSC curve.[1] This indicates that the two water molecules are not energetically equivalent within the crystal lattice.

Following dehydration, the anhydrous this compound undergoes decomposition. The malonate anion breaks down, leading to the formation of calcium carbonate. While the exact gaseous products of this stage for this compound are not definitively reported in the reviewed literature, by analogy with other metal malonates, a plausible pathway involves the elimination of carbon dioxide and ketene (C₂H₂O).

The final stage of decomposition is the well-characterized breakdown of calcium carbonate into calcium oxide and carbon dioxide at temperatures exceeding 600°C. This is a highly endothermic process and is a common final step in the thermal decomposition of many calcium-containing organic salts.

Conclusion

The thermal decomposition of this compound is a well-defined, multi-step process that can be effectively characterized by a combination of thermoanalytical techniques. This guide provides the foundational knowledge, including quantitative data and experimental methodologies, necessary for researchers and professionals working with this compound. A thorough understanding of its thermal behavior is essential for controlling its synthesis, processing, and application in various technological and pharmaceutical contexts.

References

An In-depth Technical Guide to the Solubility of Calcium Malonate in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of calcium malonate. Due to a notable scarcity of published quantitative data, this document focuses on qualitative solubility properties, factors influencing solubility, and detailed experimental protocols for determining the solubility of this compound in aqueous and organic media.

Executive Summary

This compound (C₃H₂CaO₄) is a calcium salt of malonic acid. It is recognized as a sparingly soluble salt in water, with its solubility being influenced by factors such as temperature and pH.[1][2] This guide consolidates the available qualitative information and presents standardized methodologies for researchers to quantitatively assess its solubility, a critical parameter in various scientific and industrial applications, including pharmaceuticals and material science.

Solubility Profile of this compound

Aqueous Solubility

Solubility in Organic Solvents

There is a significant lack of published quantitative data on the solubility of this compound in common organic solvents. Generally, as an ionic salt, it is expected to have very low solubility in non-polar organic solvents. Its solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or polar protic solvents like ethanol and methanol would need to be experimentally determined.

Factors Influencing Solubility

The solubility of this compound is governed by several factors:

-

Temperature: As noted, solubility in water decreases with increasing temperature, which is an uncommon property for many salts and suggests an exothermic dissolution process.[1]

-

pH: The solubility is expected to increase in acidic solutions. The malonate anion is the conjugate base of a weak acid (malonic acid). In an acidic medium, the malonate ions will be protonated, shifting the dissolution equilibrium towards the dissolution of more this compound.

-

Common Ion Effect: The solubility of this compound in a solution already containing either calcium (Ca²⁺) or malonate (C₃H₂O₄²⁻) ions will be reduced.

-

Ionic Strength: The presence of other ions in the solution can affect the activity coefficients of the calcium and malonate ions, which can influence solubility.

Data on Solubility

As of the latest literature review, specific quantitative solubility data for this compound in water at various temperatures and in a range of organic solvents is not available. The following table summarizes the qualitative and semi-quantitative information that has been gathered.

| Solvent | Temperature (°C) | Solubility | Citation |

| Water (neutral pH) | Not Specified | Insoluble/Sparingly Soluble | [1][2] |

| Water | Increasing Temperature | Decreasing Solubility | [1] |

| Water (pH 5) | Not Specified | ~ 6 g/L | [2] |

| Ethanol | Not Specified | Data Not Available | |

| Methanol | Not Specified | Data Not Available | |

| Acetone | Not Specified | Data Not Available | |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Data Not Available |

Experimental Protocols for Solubility Determination

Given the lack of readily available data, researchers will need to determine the solubility of this compound experimentally. The following are detailed protocols for common and effective methods.

Gravimetric Method for Aqueous Solubility

This method involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the solution to determine the mass of the dissolved solute.[1][3][4][5]

Materials and Apparatus:

-

This compound

-

Deionized Water

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

-

Volumetric flasks and pipettes

-

Evaporating dish

-

Analytical balance

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of deionized water in a sealed container.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Allow the solution to equilibrate for an extended period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

-

Separation of Undissolved Solid:

-

Once equilibrium is reached, allow the solution to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter to remove any remaining microcrystals.

-

-

Determination of Solute Mass:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a precise volume of the clear, saturated filtrate into the pre-weighed evaporating dish.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the water (e.g., 105 °C) without decomposing the this compound.

-

Continue drying until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it accurately.

-

-

Calculation:

-

The mass of the dissolved this compound is the final weight of the dish and residue minus the initial weight of the empty dish.

-

Solubility can be expressed in g/L or other appropriate units.

-

UV-Vis Spectrophotometric Method

This method is suitable if the malonate ion has a chromophore or can be complexed to form a colored species.

Materials and Apparatus:

-

Same as the gravimetric method for solution preparation.

-

UV-Vis Spectrophotometer

-

Reagents for color development (if necessary)

-

Cuvettes

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

If a color-forming reaction is used, treat each standard with the colorimetric reagent according to a standardized procedure.

-

-

Generation of Calibration Curve:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method.

-

Withdraw and filter a sample of the supernatant.

-

Dilute the saturated solution with a known factor to bring its concentration within the range of the calibration curve.

-

Treat the diluted sample with the colorimetric reagent in the same manner as the standards.

-

Measure the absorbance of the sample.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Factors Affecting this compound Solubility

Caption: Key factors influencing the aqueous solubility of this compound.

References

Spectroscopic Analysis of Calcium Malonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of calcium malonate, with a specific focus on Fourier-Transform Infrared (FTIR) and Raman spectroscopy. These vibrational spectroscopy techniques are powerful, non-destructive methods for elucidating the molecular structure and bonding within coordination polymers like this compound. This document details the experimental protocols, presents key spectral data, and offers insights into the interpretation of the spectroscopic signatures of this compound.

Introduction to this compound

This compound is a metal-organic compound where calcium ions are coordinated by malonate anions. The malonate ligand, derived from malonic acid, is a dicarboxylic acid that can act as a chelating and bridging ligand, leading to the formation of polymeric structures.[1][2] The coordination of the carboxylate groups to the calcium ion, along with the presence of water of hydration, results in a unique vibrational profile that can be effectively probed by FTIR and Raman spectroscopy. Understanding these spectral features is crucial for material identification, quality control, and for studying its interactions in various chemical and biological systems.

Synthesis of this compound

A common method for synthesizing this compound is through a precipitation reaction in an aqueous solution.[1] One typical procedure involves the reaction of a soluble calcium salt, such as calcium chloride, with a solution of a malonate salt, like sodium malonate.

A generalized synthesis protocol is as follows:

-

Prepare an aqueous solution of malonic acid.

-

Neutralize the malonic acid solution with a base, such as sodium hydroxide or sodium carbonate, to form a sodium malonate solution.

-

Slowly add an aqueous solution of calcium chloride to the sodium malonate solution with constant stirring.

-

A white precipitate of this compound will form.

-

The precipitate is then filtered, washed with distilled water to remove any soluble impurities, and dried.[1]

Another approach involves growing crystals using a gel-aided solution technique, which allows for the formation of well-defined crystals suitable for single-crystal X-ray diffraction and detailed spectroscopic studies.[2][3]

Experimental Protocols for Spectroscopic Analysis

Detailed and consistent experimental protocols are essential for obtaining high-quality and reproducible spectroscopic data.

3.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the sample, providing information about the vibrational modes of its functional groups.

-

Sample Preparation: A small amount of the dried this compound powder is mixed with potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the powder sample can be placed directly on the ATR crystal.

-

Instrumentation: A PerkinElmer Spectrum 100 FTIR spectrometer or a similar instrument is typically used.[4]

-

Data Acquisition:

-

Spectral Range: 4000–400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 4-16 scans are co-added to improve the signal-to-noise ratio.

-

Correction: Background correction (e.g., for CO₂ and H₂O) is applied.[4]

-

3.2. Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light, providing information about the vibrational, rotational, and other low-frequency modes in a molecule.

-

Sample Preparation: A small amount of the powdered this compound sample is placed on a microscope slide or in a capillary tube.

-

Instrumentation: A Jobin Yvon HR640 spectrometer or a similar instrument equipped with a CCD detector can be used.[4]

-

Data Acquisition:

Spectroscopic Data and Interpretation

The FTIR and Raman spectra of this compound are characterized by a series of distinct bands corresponding to the vibrational modes of the malonate ligand, the water of hydration, and the calcium-oxygen bonds.

4.1. FTIR Spectral Data

The FTIR spectrum of this compound hydrate shows characteristic absorption bands that can be assigned to specific molecular vibrations. The presence of water of crystallization is indicated by broad bands in the high-frequency region.[3] The coordination of the carboxylate groups to the calcium ion results in a shift of the symmetric and asymmetric stretching vibrations compared to free malonic acid.

| Peak Position (cm⁻¹) | Vibrational Assignment |

| ~3400 - 3000 | O-H stretching vibrations of water of crystallization |

| ~1610 | Asymmetric stretching of the carboxylate group (COO⁻) |

| ~1440 | Symmetric stretching of the carboxylate group (COO⁻) |

| ~1280 | CH₂ wagging |

| ~970 | C-C stretching |

| ~870 | C-H bending |

| ~600 | OCO bending |

| ~550 | Ca-O stretching |

4.2. Raman Spectral Data

The Raman spectrum of this compound provides complementary information to the FTIR spectrum. The symmetric vibrations are often more intense in the Raman spectrum.

| Peak Position (cm⁻¹) | Vibrational Assignment |

| ~2980 | C-H stretching of the methylene group (CH₂) |

| ~1440 | Symmetric stretching of the carboxylate group (COO⁻) |

| ~1100 | C-C stretching |

| ~920 | CH₂ rocking |

| ~600 | OCO bending |

| ~550 | Ca-O stretching |

Visualized Workflows and Relationships

5.1. Experimental Workflow

The following diagram illustrates the typical experimental workflow for the spectroscopic analysis of this compound.

5.2. Structure-Spectrum Correlation

The logical diagram below illustrates the relationship between the molecular structure of this compound and its observed spectral features in FTIR and Raman spectroscopy.

References

Unveiling the Natural Presence of Calcium Malonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural occurrence of calcium malonate, a topic of emerging interest in the fields of biomineralization and biochemistry. While the presence of calcium salts like oxalates and carbonates in various organisms is well-documented, the natural incidence of this compound has been largely unexplored until recently. This document provides a comprehensive overview of the current evidence, methodologies for identification, and the biochemical context of malonate in living systems.

Documented Natural Occurrence of this compound

Recent research has provided the first direct evidence of this compound as a biomineral in the plant kingdom. A study focusing on the latex of Plumeria species has identified crystalline this compound, challenging the long-held assumption that calcium oxalate is the primary organic calcium salt in these contexts.

This compound in Plumeria Species

Crystals of hydrated this compound have been identified in the latex of Plumeria pudica and Plumeria rubra.[1][2][3][4] In Plumeria pudica, all observed crystal forms were identified as hydrated this compound.[1][2][3][4] For Plumeria rubra, the raphide and styloid forms of crystals were also identified as this compound.[1][2][3] This discovery is significant as it represents the first documented instance of this compound crystals in plants.[1][3][4]

The various crystal morphologies observed include raphides, styloids, crystalline sands, and prismatic forms.[1][2][3] The identification of these structures as this compound suggests a potential role for this compound in plant physiology, possibly in intracellular calcium regulation and the compartmentalization of malonic acid, a known metabolic inhibitor.[3][4]

Quantitative Data: Crystallographic Information

The identification of hydrated this compound in Plumeria pudica was confirmed through single-crystal X-ray diffraction.[4] The molecular formula was determined to be [Ca(C₃H₂O₄)(H₂O)₂]·2H₂O.[1][2][4] The table below summarizes the key crystallographic data available from the study.

| Parameter | Value |

| Molecular Formula | [Ca(C₃H₂O₄)(H₂O)₂]·2H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.338 |

| b (Å) | 16.516 |

| c (Å) | 6.791 |

| β (°) | 113.89 |

| Z | 4 |

| Density (calculated) | 1.70 g/cm³ |

Note: This data is based on the published findings for hydrated this compound crystals identified in Plumeria pudica.[3]

Experimental Protocols: Isolation and Identification

While the full, detailed experimental protocol from the pioneering study is not publicly available, a generalized methodology for the isolation and identification of this compound crystals from plant latex can be constructed based on the techniques mentioned and standard practices in biomineral analysis.

Sample Collection and Preparation

-

Latex Collection: Latex is carefully collected from fresh incisions made on the stem or leaves of the plant.

-

Initial Observation: A small aliquot of the fresh latex is immediately observed under a light microscope to confirm the presence, morphology, and abundance of crystals.

-

Crystal Isolation:

-

The bulk of the latex is diluted with deionized water.

-

The diluted latex is centrifuged at a low speed to pellet the denser crystal structures.

-

The supernatant is discarded, and the crystal pellet is washed repeatedly with deionized water and ethanol to remove soluble organic components.

-

The washed crystals are then air-dried or dried in a desiccator.

-

Crystal Characterization

-

Scanning Electron Microscopy (SEM): The morphology of the isolated crystals is examined in high resolution using SEM. This allows for detailed visualization of the crystal shapes (raphides, styloids, etc.).

-

Energy-Dispersive X-ray Spectroscopy (EDS): Coupled with SEM, EDS is used to determine the elemental composition of the crystals, confirming the presence of calcium.

-

Single-Crystal X-ray Diffraction (XRD): This is the definitive technique for determining the precise crystal structure and molecular formula.[4]

-

A suitable single crystal is selected and mounted on a goniometer.

-

The crystal is irradiated with a focused X-ray beam.

-

The diffraction pattern is collected and analyzed to determine the unit cell dimensions, space group, and atomic positions, leading to the identification of the compound as hydrated this compound.

-

-

Infrared (IR) and Raman Spectroscopy: These techniques can be used to identify the functional groups present in the crystal, confirming the presence of malonate and water of hydration.

Experimental workflow for biomineral identification.

Biochemical Context: Malonate Metabolism and Calcium Signaling

The discovery of this compound as a biomineral necessitates an understanding of the metabolic pathways of its components.

Malonate Biosynthesis in Plants

Malonic acid is a naturally occurring substance in many plants, including fruits and vegetables.[5] In legumes, malonate is found in high concentrations.[3] The biosynthesis of malonate in plants is primarily understood to occur via the carboxylation of acetyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase.

Simplified malonate biosynthesis pathway in plants.

Malonate is a well-known competitive inhibitor of succinate dehydrogenase, a key enzyme in the citric acid cycle.[3][6] The sequestration of malonate into insoluble this compound crystals could therefore be a mechanism for plants to regulate its concentration and prevent metabolic inhibition.[4]

Calcium in Plant Signaling

Calcium is an essential nutrient for plants, playing crucial roles in cell wall structure, membrane integrity, and as a universal second messenger in intracellular signaling.[7][8] Cytosolic calcium concentrations are tightly regulated, and transient increases in response to various stimuli trigger downstream signaling cascades. The formation of calcium biominerals, such as this compound, represents a significant sink for calcium and is likely integrated with the plant's overall calcium homeostasis mechanisms.

Conclusion and Future Directions

The recent identification of this compound as a naturally occurring biomineral in plants opens up new avenues of research. It underscores the diversity of biomineralization strategies in nature and raises questions about the specific physiological roles of this compound.

Future research should focus on:

-

Expanding the search for this compound: Investigating a wider range of plant species, as well as other organisms, to determine the prevalence of this compound in nature.

-

Elucidating the mechanism of formation: Understanding the specific biochemical and cellular processes that lead to the crystallization of this compound in specialized plant cells (idioblasts).

-

Determining the physiological function: Investigating the roles of this compound in calcium homeostasis, malonate detoxification, and potential defense against herbivores.

-

Applications in drug development: Exploring the potential of this compound as a biocompatible material or its formation as a target for novel therapeutic interventions.

This guide provides a foundational understanding of the natural occurrence of this compound based on the latest scientific findings. As research in this area progresses, a more detailed picture of the significance of this biomineral will undoubtedly emerge.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification and Characterization of Organic Calcium Crystals in the Plumeria pudica and Plumeria rubra Latexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Identification and Characterization of Organic Calcium Crystals in the Plumeria pudica and Plumeria rubra Latexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phytolith extraction and counting procedure for modern plant material rich in silica skeletons [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. Calcium in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physical Appearance and Morphology of Calcium Malonate Crystals

Prepared for: Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Introduction

Calcium malonate is a salt formed between a calcium ion (Ca²⁺) and a malonate ion (C₃H₂O₄²⁻). While not as extensively studied as other calcium salts like calcium oxalate or calcium phosphate, which are common components of kidney stones, understanding the crystallization, morphology, and physical characteristics of this compound is crucial for various fields, including materials science and potentially for understanding biomineralization processes.[1] Malonic acid is a dicarboxylic acid that can act as a ligand with various coordination abilities, forming diverse crystal structures ranging from ionic to three-dimensional polymers.[2]

This technical guide provides a comprehensive overview of the physical appearance and morphology of this compound crystals, with a focus on its hydrated forms. It synthesizes crystallographic data, details the influence of experimental conditions on crystal morphology, and provides standardized protocols for its synthesis and characterization. This document is intended to serve as a core reference for professionals requiring detailed information on this specific crystalline compound.

Crystallographic and Physical Properties

This compound can crystallize in different hydrated forms, most notably as this compound dihydrate (Ca(C₃H₂O₄)·2H₂O). At least two polymorphic phases of the dihydrate form have been identified, each with a distinct crystal structure.

Crystallographic Data

The two well-characterized phases of this compound dihydrate belong to the monoclinic crystal system but differ in their space group and unit cell parameters.

| Property | Phase I | Phase II (gel-grown) |

| Chemical Formula | Ca(C₃H₂O₄)·2H₂O | Ca(C₃H₂O₄)·2H₂O |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/m | P2₁/c |

| a-axis (Å) | 13.8707 | 8.7767 |

| b-axis (Å) | 6.8120 | 7.7540 |

| c-axis (Å) | 6.8040 | 9.8836 |

| β-angle (°) | 106.289 | 106.406 |

| Z (formula units) | 4 | 4 |

| Coordination | Ca²⁺ is coordinated by six carboxylate and two water oxygen atoms, forming a distorted square antiprism. The malonate ion coordinates to four different Ca²⁺ ions, forming layers. | Each Ca²⁺ ion is coordinated by five carboxylate and two water oxygen atoms in a pentagonal bipyramid arrangement. |

Table 1: Crystallographic data for the two known phases of this compound dihydrate.

Physical Properties

| Property | Value |

| Molecular Formula | C₃H₂CaO₄ |

| Molecular Weight | 142.12 g/mol |

| Appearance | White crystalline powder |

Table 2: General physical properties of anhydrous this compound.[3]

Crystal Morphology and Factors Influencing Growth

The morphology of this compound hydrate crystals is significantly influenced by the conditions of their synthesis. The gel-aided solution technique is a common method for growing well-defined single crystals by controlling the diffusion of reactants.

General Morphology

Under controlled conditions, this compound hydrate crystals are typically colorless, transparent, and exhibit a prismatic and faceted habit . They can grow up to several millimeters in size.

Influence of Synthesis Parameters on Crystal Morphology

The following table summarizes the observed effects of varying experimental parameters on the physical appearance of this compound hydrate crystals grown via the gel-aided solution technique.

| Parameter | Condition | Observed Crystal Morphology |

| pH of Gel Medium | pH 6 and 7 | Transparent, prismatic, and faceted crystals with a well-defined habit. |

| pH < 6 | Smaller-sized crystals due to a higher nucleation rate. | |

| pH > 7 | Increased number of crystals, with some showing interlaced growth. | |

| Gel Density (Specific Gravity) | ≤ 1.03 | More transparent and faceted crystals. |

| ≥ 1.04 | Crystals protrude into the gel; less defined morphology. | |

| Concentration of CaCl₂ | ≤ 0.2 M | Transparent, faceted, prismatic crystals. |

| > 0.2 M | Opaque crystal aggregates with rough surfaces and irregular morphology. | |

| Concentration of Malonic Acid | 0.5 M - 1.0 M | Transparent, faceted, prismatic crystals. |

| 1.5 M | Few crystal aggregates with rough surfaces. |

Table 3: Influence of growth conditions on the morphology of this compound hydrate crystals.

Relevance in Biological Systems

A thorough review of the literature indicates that while malonic acid is found in urine, there is no direct evidence to suggest that this compound is a significant component of human kidney stones (urolithiasis).[4] The vast majority of kidney stones are composed of calcium oxalate, calcium phosphate, uric acid, struvite, and cystine.[5][6][7][8][9][10][11][12] The focus of nephrolithiasis research and drug development is therefore primarily on inhibiting the formation of these more common crystalline phases.

The absence of this compound in kidney stones may be due to several factors, including the relatively low concentration of malonic acid in urine compared to oxalic and phosphoric acids, and different solubility products. Consequently, there are no known biological signaling pathways associated with this compound crystallization in the context of human pathology.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound hydrate crystals.

Synthesis of this compound Hydrate Crystals (Gel-Aided Solution Technique)

This protocol is based on the single-tube diffusion method.

Materials:

-

Sodium metasilicate solution (specific gravity adjusted with deionized water)

-

Malonic acid solution (e.g., 1 M)

-

Calcium chloride solution (e.g., 0.2 M)

-

Hydrochloric acid or sodium hydroxide for pH adjustment

-

Test tubes (e.g., 25 mm diameter, 200 mm length)

Procedure:

-

Gel Preparation: Prepare a sodium metasilicate solution with a specific gravity between 1.02 and 1.03. Adjust the pH of the gel to the desired value (typically between 6 and 7) by adding an appropriate acid or base.

-

Gel Setting: Pour the sodium metasilicate solution into test tubes and allow it to set for approximately 48 hours to form a hydro-silica gel.

-

Addition of Inner Reactant: Carefully layer the malonic acid solution (the inner electrolyte) on top of the set gel.

-

Addition of Outer Reactant: Once the malonic acid has diffused into the gel (typically after 24 hours), carefully add the calcium chloride solution (the outer electrolyte) on top of the malonic acid layer.

-

Crystal Growth: Seal the test tubes and leave them undisturbed at ambient temperature. Crystal nucleation and growth will occur near the gel-solution interface over several days to weeks.

-

Harvesting: Once the crystals have reached the desired size, carefully remove them from the solution, wash with deionized water, and dry at room temperature.

Characterization Protocols

5.2.1 Powder X-ray Diffraction (PXRD)

-

Instrument: Standard powder X-ray diffractometer.

-

Sample Preparation: Finely grind the harvested crystals into a homogeneous powder using an agate mortar and pestle. Mount the powder on a sample holder.

-

Data Collection: Scan the sample over a 2θ range (e.g., 10-80°) using Cu Kα radiation.

-

Analysis: Compare the resulting diffractogram with known patterns from crystallographic databases to confirm the phase and purity of the this compound hydrate.

5.2.2 Scanning Electron Microscopy (SEM)

-

Instrument: Scanning Electron Microscope.

-

Sample Preparation: Mount individual crystals or a representative sample of the crystalline powder onto an aluminum stub using double-sided carbon tape. Sputter-coat the sample with a conductive layer (e.g., gold or palladium) to prevent charging under the electron beam.

-

Imaging: Insert the sample into the SEM chamber and acquire secondary electron images at various magnifications to observe the crystal morphology, surface features, and size distribution.

5.2.3 Fourier Transform Infrared (FTIR) Spectroscopy

-

Instrument: FTIR spectrometer.

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the powdered sample with dry potassium bromide and pressing the mixture into a transparent disk.

-

Data Collection: Record the infrared spectrum in the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands for the malonate carboxylate groups and water of hydration to confirm the chemical composition.

5.2.4 Thermal Analysis (TGA/DSC)

-

Instrument: Simultaneous Thermal Analyzer (TGA/DSC).

-

Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) into an alumina or platinum crucible.

-

Data Collection: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or oxygen).

-

Analysis: Analyze the TGA curve for mass loss steps corresponding to dehydration and decomposition. Analyze the DSC curve for endothermic or exothermic events associated with these transitions.

Logical Relationships in Crystal Formation

The synthesis parameters are logically interconnected and determine the final crystal morphology by influencing the nucleation and growth kinetics.

Conclusion

The physical appearance and morphology of this compound hydrate crystals are highly tunable through the careful control of synthesis conditions such as pH, gel density, and reactant concentrations. Well-defined, transparent, and prismatic single crystals can be reliably produced using the gel-aided solution technique. While structurally interesting, current evidence does not support a significant role for this compound in pathological biomineralization, such as the formation of kidney stones. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this compound, enabling reproducible synthesis and thorough characterization for applications in materials science and beyond.

References

- 1. Biomineralization of calcium carbonates and their engineered applications: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 19455-76-6 | Benchchem [benchchem.com]

- 3. This compound | C3H2CaO4 | CID 517114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. [On the presence of malonic acid in the urine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of Human Kidney Stones Using Advanced Characterization Techniques [mdpi.com]

- 6. jpmer.com [jpmer.com]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Kidney stone analysis techniques and the role of major and trace elements on their pathogenesis: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Calcium Kidney Stones | National Kidney Foundation [kidney.org]

- 12. hopkinsmedicine.org [hopkinsmedicine.org]

An In-depth Technical Guide to Calcium Malonate for Researchers and Drug Development Professionals

Introduction

Calcium malonate (CAS No. 19455-76-6) is the calcium salt of propanedioic acid (malonic acid). With the molecular formula C₃H₂CaO₄, this compound presents as a white crystalline powder. While seemingly a simple organic salt, this compound and its parent acid, malonic acid, hold significant relevance in various scientific domains, from materials science to cellular biology. For researchers and professionals in drug development, understanding the physicochemical properties, synthesis, and biological interactions of this compound is crucial. Its utility can range from a precursor in chemical synthesis to a modulator of fundamental cellular processes. This guide provides a comprehensive overview of this compound, focusing on its technical specifications, experimental protocols, and its role in biological signaling pathways.

Physicochemical and Structural Properties

This compound is sparingly soluble in water, a characteristic that is central to its common synthesis via precipitation. The malonate anion acts as a versatile ligand, capable of forming coordination polymers by bridging and chelating metal centers. This property is fundamental to the formation of its stable crystalline structures.

Data Presentation: Physicochemical Properties of this compound

The following tables summarize the key quantitative data for this compound and its dihydrate form.

| Identifier | Value | Reference |

| CAS Number | 19455-76-6 | [1] |

| Molecular Formula | C₃H₂CaO₄ | [1] |

| Molecular Weight | 142.12 g/mol | [1] |

| IUPAC Name | calcium propanedioate | [2] |

| Appearance | White crystalline powder | [3] |

| Canonical SMILES | C(C(=O)[O-])C(=O)[O-].[Ca+2] | [2] |

| InChI Key | MLMODXBPCNLAGP-UHFFFAOYSA-L | [1] |

| Property | Value | Reference |

| Solubility in Water | Sparingly soluble; ~6 g/L at pH 5.0. Solubility decreases with increasing temperature. | [1] |

| Density | 1.546 g/cm³ | |

| Thermal Decomposition | Dehydration of the dihydrate form begins at ~150°C. | [3] |

| Dehydration Enthalpy | ~200 kJ/mol (for dihydrate) | [3] |

Applications in Research and Drug Development

While not a common active pharmaceutical ingredient (API) itself, this compound and the malonate ion have several applications relevant to the pharmaceutical industry:

-

Precursor for Synthesis: It serves as a stable, solid source of the malonate anion for organic synthesis.

-

Drug Formulation: Calcium salts, in general, are widely used as excipients in tablet and capsule formulations to improve stability and binding properties.[4] They can also be used to form salts of acidic drugs to modify solubility and create suspension formulations.[5]

-

Biological Probe: The malonate ion is a classical inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain. This property makes it a valuable tool for studying mitochondrial function, cellular metabolism, and pathways of apoptosis, particularly in the context of neurodegenerative diseases.[6][7]

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and analysis of this compound.

Protocol 1: Synthesis of this compound via Precipitation

This protocol is adapted from the well-established procedures for precipitating calcium salts of dicarboxylic acids, as described in sources such as Organic Syntheses.

Objective: To synthesize this compound from sodium malonate and calcium chloride.

Materials:

-

Malonic acid

-

Sodium carbonate (anhydrous)

-

Sodium hydroxide

-

Calcium chloride (anhydrous)

-

Deionized water

-

5-L round-bottomed flask

-

Heating mantle

-

Stir plate and stir bar

-

Buchner funnel and filter paper

Procedure:

-

Preparation of Sodium Malonate Solution:

-

In a 5-L flask, dissolve 500 g of chloroacetic acid in 700 mL of water and warm to 50°C.

-

Neutralize the solution by adding 290 g of anhydrous sodium carbonate.

-

In a separate beaker, dissolve 294 g of sodium cyanide in 750 mL of water warmed to 55°C, then cool to room temperature.

-

Add the sodium cyanide solution to the sodium chloroacetate solution with rapid mixing.

-

Allow the temperature to rise to 95°C, then cool with ice water. Heat the solution on a steam bath for 1 hour.

-

Cool the solution and slowly dissolve 240 g of solid sodium hydroxide.

-

Heat the mixture on a steam bath to evolve and remove ammonia, which indicates the hydrolysis of the nitrile to the carboxylate.

-

-

Precipitation of this compound:

-

Prepare a solution of 600 g of anhydrous calcium chloride in 1.8 L of water, warmed to 40°C.

-

Add the warm calcium chloride solution slowly to the hot sodium malonate solution with vigorous mixing.

-

A cheese-like precipitate of this compound will form immediately. Allow this to stand for 24 hours to become more crystalline.

-

-

Isolation and Purification:

-

Decant the supernatant liquid.

-

Wash the this compound precipitate by decantation four to five times with 500-mL portions of cold water.

-

Transfer the solid to a Buchner funnel and wash with additional cold water.

-

Dry the collected this compound in air or in an oven at 45–50°C to a constant weight.

-

Protocol 2: Characterization by Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and water of crystallization of a synthesized this compound sample.

Materials:

-

Synthesized this compound hydrate

-

Thermogravimetric Analyzer

-

Nitrogen gas (for inert atmosphere)

-

Alumina or platinum crucible

Procedure:

-

Sample Preparation: Place 5-10 mg of the finely ground this compound hydrate into the TGA crucible.

-

Instrument Setup:

-

Set the furnace to heat from room temperature (e.g., 25°C) to 800°C.

-

Use a heating rate of 10°C/min.

-

Maintain an inert atmosphere by purging with nitrogen gas at a flow rate of 50 mL/min.

-

-

Data Acquisition: Record the mass of the sample as a function of temperature.

-

Analysis:

-

Identify the temperature range of the initial mass loss, which corresponds to the dehydration of the sample (typically starting around 150°C). Calculate the percentage mass loss to determine the number of water molecules per formula unit.

-

Observe subsequent mass loss steps corresponding to the decomposition of the anhydrous this compound to calcium carbonate and finally to calcium oxide.

-

Signaling Pathway Involvement: Malonate and Mitochondrial-Mediated Apoptosis

Malonate's primary mechanism of action in a biological context is the competitive inhibition of succinate dehydrogenase (Complex II) of the electron transport chain. This inhibition has profound downstream effects, culminating in the induction of apoptosis. This pathway is of high interest to researchers studying neurodegenerative disorders and ischemia-reperfusion injury.[6][7][8]

The inhibition of Complex II by malonate leads to a cascade of events:

-

Disruption of Electron Flow: Electron transport is hindered, leading to a decrease in ATP synthesis.

-

Increased ROS Production: Electrons leak from the blocked transport chain and react with molecular oxygen to form superoxide radicals and other reactive oxygen species (ROS).[6]

-

Mitochondrial Potential Collapse: The accumulation of ROS and disruption of the proton gradient causes a collapse of the mitochondrial membrane potential (ΔΨm).[7]

-

mPTP Opening: The combination of high ROS and altered membrane potential triggers the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane.[6][9]

-

Mitochondrial Swelling and Rupture: The open mPTP allows an influx of solutes and water, causing the mitochondrion to swell and the outer membrane to rupture.[6][9]

-

Release of Pro-Apoptotic Factors: Cytochrome c and other pro-apoptotic proteins are released from the intermembrane space into the cytosol.[6]

-

Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9 then activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.

Diagram: Malonate-Induced Apoptotic Signaling Pathway

Caption: Logical workflow of malonate-induced mitochondrial-mediated apoptosis.

This compound is a compound with well-defined chemical properties and straightforward synthesis routes. For researchers in drug development, its primary significance lies not in its direct therapeutic use, but in the activity of its constituent malonate anion. As a potent and specific inhibitor of mitochondrial Complex II, malonate serves as an indispensable tool for investigating the intricate pathways of cellular energy metabolism and programmed cell death. A thorough understanding of its synthesis, characterization, and biological effects, as detailed in this guide, enables its effective use in preclinical research and the development of novel therapeutic strategies targeting mitochondrial dysfunction.

References

- 1. This compound | 19455-76-6 | Benchchem [benchchem.com]

- 2. This compound | C3H2CaO4 | CID 517114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. pharmaoffer.com [pharmaoffer.com]

- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Malonate induces cell death via mitochondrial potential collapse and delayed swelling through an ROS-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Malonate induces cell death via mitochondrial potential collapse and delayed swelling through an ROS-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Mitochondrial permeability transition pore - Wikipedia [en.wikipedia.org]

A Preliminary Investigation of Calcium Malonate as a Versatile Precursor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Calcium malonate, the calcium salt of malonic acid, is emerging as a significant precursor in various fields of chemical synthesis, from the production of high-purity organic compounds to the fabrication of advanced nanomaterials. Its utility stems from its specific chemical properties, including its controlled thermal decomposition and its ability to act as a calcium source in precipitation reactions. This guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical properties, and its applications as a precursor, with detailed experimental protocols and visual workflows to aid researchers in its practical application.

Physicochemical Properties of this compound

A thorough understanding of the fundamental properties of this compound is essential for its effective use as a precursor. Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | Calcium propanedioate | [1] |

| CAS Number | 19455-76-6 | [1][2][3][4][5][6] |

| Molecular Formula | C₃H₂CaO₄ | [1][2][3][4][5][6] |

| Molecular Weight | 142.12 g/mol | [1][2][3][6] |

| Appearance | White precipitate/crystalline solid | [7][8][9] |

| Density | 1.546 g/cm³ | [2][3] |

| Boiling Point | 386.8°C at 760 mmHg | [2][3] |

| Flash Point | 201.9°C | [2][3] |

| Solubility | Sparingly soluble in water | [7] |

Synthesis of this compound: Experimental Protocols

This compound can be synthesized through several straightforward precipitation methods.[7] The choice of method often depends on the desired purity and the available starting materials. Below are detailed protocols for two common synthesis routes.

This is a common and direct laboratory method involving the reaction of malonic acid with a calcium salt, such as calcium carbonate or calcium hydroxide.[7]

Materials:

-

Malonic acid (C₃H₄O₄)

-

Calcium carbonate (CaCO₃) or Calcium hydroxide (Ca(OH)₂)

-

Deionized water

-

Beakers

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Prepare an aqueous solution of malonic acid by dissolving a known quantity in deionized water.

-

Slowly add stoichiometric amounts of calcium carbonate or calcium hydroxide to the malonic acid solution while stirring continuously.

-

A white precipitate of this compound will form as it is sparingly soluble in water.[7]

-

Continue stirring for a sufficient period to ensure the reaction goes to completion.

-

Collect the precipitate by filtration.

-

Wash the collected precipitate with deionized water to remove any unreacted starting materials or soluble byproducts.[8]

-

Dry the purified this compound in an oven at a suitable temperature (e.g., 45-50°C) to a constant weight.[8]

This method involves the hydrolysis of an ester of malonic acid, such as diethyl malonate, followed by precipitation with a calcium salt.[7]

Materials:

-

Diethyl malonate (C₇H₁₂O₄)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Calcium chloride (CaCl₂)

-

Hydrochloric acid (HCl) for pH adjustment

-

Deionized water

-

Reaction flask with reflux condenser

-

pH meter or indicator paper

-

Filtration apparatus

-

Drying oven

Procedure:

-

Hydrolyze diethyl malonate by refluxing it with an aqueous solution of potassium hydroxide or sodium hydroxide.[7][10]

-

After the hydrolysis is complete (as can be monitored by techniques like TLC), cool the reaction mixture.[10]

-

Carefully adjust the pH of the solution to a neutral or slightly acidic range (e.g., pH 6.3-7.0) using hydrochloric acid.[10][11]

-

Slowly add an aqueous solution of calcium chloride to the malonate salt solution with vigorous stirring.[8][10]

-

A precipitate of this compound will form.[7] Allow the mixture to stand to ensure complete precipitation.[8]

-

Isolate the precipitate by filtration, wash it thoroughly with water and methanol, and then dry it to obtain the final product.[10][11]

This compound as a Precursor for Material Synthesis

A primary application of this compound is its role as a precursor in the synthesis of other materials, particularly through thermal decomposition.[7] This process is advantageous as it can yield high-purity products with controlled morphology.

Thermogravimetric analysis (TGA) of this compound hydrate reveals a multi-stage decomposition process.[12] The initial weight loss corresponds to the removal of water of crystallization. At higher temperatures, the anhydrous this compound decomposes. The final products of this decomposition are typically calcium carbonate (CaCO₃) and subsequently calcium oxide (CaO), depending on the final temperature. The decomposition of calcium carboxylates generally results in the formation of carbonates as the final solid products.[13]

Typical Decomposition Stages:

-

Dehydration: Ca(C₃H₂O₄)·xH₂O(s) → Ca(C₃H₂O₄)(s) + xH₂O(g)

-

Decomposition to Carbonate: Ca(C₃H₂O₄)(s) → CaCO₃(s) + volatile organic byproducts

-

Decarbonation: CaCO₃(s) → CaO(s) + CO₂(g)

The precise temperatures for these transitions can vary, but for many calcium carboxylates, dehydration occurs around 110-120°C, while decomposition to carbonate starts at higher temperatures.[13] The final conversion of calcite (a form of CaCO₃) to CaO typically begins at temperatures above 600°C.[14]

Metal carboxylates, including this compound, are crucial precursors for synthesizing metal oxide nanomaterials.[7] The thermal decomposition (calcination) of the precursor yields the desired oxide. This method offers excellent control over the stoichiometry and homogeneity of the final product.

Materials:

-

Synthesized this compound precursor

-

High-temperature furnace

-

Crucibles (e.g., alumina)

-

Mortar and pestle

Procedure:

-

Place a known amount of the dried this compound precursor into a crucible.

-

Place the crucible in a high-temperature furnace.

-

Heat the sample in an air atmosphere. The heating program should be designed to first ensure complete dehydration and then controlled decomposition. For instance, ramp to 400°C and hold to ensure conversion to calcium carbonate, then ramp to a higher temperature (e.g., 800-900°C) to ensure complete conversion to calcium oxide.[14]

-

After holding at the final temperature for a sufficient duration (e.g., 2-4 hours), allow the furnace to cool down to room temperature.

-

The resulting white powder is calcium oxide. It can be gently ground with a mortar and pestle if necessary to break up agglomerates.

-

Characterize the final product using techniques like X-ray Diffraction (XRD) to confirm the crystal phase and Transmission Electron Microscopy (TEM) to analyze particle size and morphology.

Applications in Organic Synthesis

Beyond materials science, this compound serves as a stable, solid precursor for generating malonic acid or its derivatives in situ. For instance, 2-substituted this compound salts are used to prepare 2-(thiophene-3)malonic acid or 2-phenylmalonic acid.[11] The process typically involves reacting the calcium salt with a strong acid, like hydrochloric acid, in an organic solvent to release the free malonic acid derivative, which can then be isolated.[11]

Conclusion

This compound is a highly adaptable and valuable precursor with significant potential in both materials science and organic synthesis. Its straightforward synthesis, well-defined properties, and clean thermal decomposition pathway make it an excellent candidate for the controlled production of calcium-containing materials, including calcium carbonate and calcium oxide nanoparticles. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers and professionals to explore and leverage the capabilities of this compound in their respective fields.

References

- 1. This compound | C3H2CaO4 | CID 517114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | CAS#:19455-76-6 | Chemsrc [chemsrc.com]

- 4. echemi.com [echemi.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. 19455-76-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | 19455-76-6 | Benchchem [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Sciencemadness Discussion Board - Synthesis of malonic acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. CN1903851A - Preparation method of 2 substituted this compound and use of calcium salt - Google Patents [patents.google.com]

- 11. CN100402520C - Preparation method of 2-substituted calcium salt of malonate and application of calcium salt - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Gel-Aided Technique for Growing Calcium Malonate Crystals

Introduction